2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1396875-70-9
VCID: VC4441971
InChI: InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)9-8-11-4-1-2-5-12(11)16/h1-7,19-20H,8-10H2
SMILES: C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O
Molecular Formula: C16H15F2NO3S
Molecular Weight: 339.36

2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide

CAS No.: 1396875-70-9

Cat. No.: VC4441971

Molecular Formula: C16H15F2NO3S

Molecular Weight: 339.36

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide - 1396875-70-9

Specification

CAS No. 1396875-70-9
Molecular Formula C16H15F2NO3S
Molecular Weight 339.36
IUPAC Name 2,6-difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)9-8-11-4-1-2-5-12(11)16/h1-7,19-20H,8-10H2
Standard InChI Key ODLQIHQRVCDEHT-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₆H₁₅F₂NO₃S, featuring:

  • A 2,6-difluorobenzenesulfonamide core.

  • A 1-hydroxy-2,3-dihydro-1H-inden-1-yl group linked via a methyl bridge.

Table 1: Physicochemical Properties

PropertyValue
CAS Number1396875-70-9
Molecular Weight339.36 g/mol
IUPAC Name2,6-Difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide
SMILESC1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O
SolubilityNot fully characterized

Structural Significance

  • Fluorine Atoms: Enhance metabolic stability and electronegativity, potentially improving target binding .

  • Indenyl Group: Introduces steric bulk and hydrophobicity, which may influence pharmacokinetics .

  • Sulfonamide Moiety: A pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents .

Synthesis and Optimization

Synthetic Route

The synthesis typically involves:

  • Sulfonylation: Reaction of 2,6-difluorobenzenesulfonyl chloride with an amine-containing indene derivative.

  • Coupling: Formation of the methyl bridge between the sulfonamide and indenyl groups under basic conditions.

  • Hydroxylation: Oxidation or hydrolysis to introduce the hydroxyl group on the indenyl ring.

Table 2: Key Reaction Conditions

StepReagents/ConditionsMonitoring Technique
SulfonylationSOCl₂, DCM, 0–5°CTLC (Rf = 0.4)
CouplingK₂CO₃, DMF, 60°C, 12 hrsNMR (δ 3.8 ppm, –CH₂–)
HydroxylationH₂O₂, AcOH, 50°C, 6 hrsIR (ν 3400 cm⁻¹, –OH)

Purification and Validation

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane).

  • Spectroscopy:

    • ¹H/¹³C NMR: Confirms methyl bridge (δ 3.8–4.2 ppm) and indenyl protons.

    • IR: Sulfonamide S=O stretches (1150–1350 cm⁻¹) .

Physicochemical and Spectroscopic Analysis

Stability and Solubility

  • pH Stability: Preliminary studies suggest instability under strongly acidic/basic conditions, necessitating buffered formulations.

  • LogP: Estimated at 2.8–3.2 (hydrophobic indenyl group) .

Table 3: Key Spectral Signatures

TechniqueKey PeaksAssignment
¹H NMRδ 7.2–7.8 (m, aromatic H)Benzenesulfonamide core
δ 3.8–4.2 (m, –CH₂–)Methyl bridge
IR1350 cm⁻¹ (S=O asymmetric stretch)Sulfonamide
MSm/z 339.36 [M+H]⁺Molecular ion
CompoundSubstituentsActivity (IC₅₀)
Target Compound2,6-F₂, indenyl-OHNot reported
5-Chloro-2-fluoro-benzenesulfonamide5-Cl, 2-F188 µM (SOD)
3,5-Dichloro-benzenesulfonamide3,5-Cl₂362 µM (DPPH)
  • Fluorine vs. Chlorine: Fluorine’s electronegativity may enhance target affinity over chlorine .

  • Indenyl vs. Phenyl: The bicyclic indenyl group could improve membrane permeability .

Future Directions

  • Biological Screening: Prioritize assays for antioxidant, antimicrobial, and enzyme inhibitory activity.

  • QSAR Modeling: Optimize substituents using quantitative structure-activity relationships .

  • Formulation Studies: Evaluate stability in physiological buffers and biocompatible carriers.

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